6-chloro-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl cyclopropanecarboxylate
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Overview
Description
6-chloro-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl cyclopropanecarboxylate is a complex organic compound that belongs to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.
Preparation Methods
The synthesis of 6-chloro-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl cyclopropanecarboxylate typically involves the condensation of substituted 3-formylchromones and 3-acetylcoumarins under acid catalysis conditions . The reaction is carried out by heating the reactants at elevated temperatures, often in the presence of a solvent like xylene . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can yield various reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Scientific Research Applications
6-chloro-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl cyclopropanecarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-chloro-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl cyclopropanecarboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate enzyme activity, bind to receptors, and influence cellular signaling pathways. Detailed studies are required to fully elucidate the exact molecular mechanisms involved .
Comparison with Similar Compounds
6-chloro-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl cyclopropanecarboxylate can be compared with other chromen-2-one derivatives, such as:
- (6-Chloro-2-oxo-2H-chromen-4-yl)acetic acid
- TERT-BUTYL (6-CHLORO-4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY)ACETATE These compounds share similar structural features but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
Chemical Structure and Properties
The chemical structure of 6-chloro-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl cyclopropanecarboxylate can be represented as follows:
- Molecular Formula : C₁₄H₉ClO₄
- Molecular Weight : 292.67 g/mol
- CAS Number : Not widely available in public databases.
This compound features a bichromene backbone with a cyclopropanecarboxylate group, which is significant for its biological interactions.
Antioxidant Activity
Research indicates that compounds with similar structural motifs often exhibit antioxidant properties. For instance, studies have shown that certain bichromenes can scavenge free radicals and reduce oxidative stress in cellular models. The mechanism typically involves the donation of hydrogen atoms to reactive oxygen species (ROS), thereby neutralizing their harmful effects.
Antimicrobial Activity
This compound has been evaluated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The following table summarizes the antimicrobial efficacy observed in vitro:
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
These findings indicate a potential application in developing new antimicrobial agents.
Cytotoxicity and Cancer Research
Cytotoxicity assessments have been conducted to evaluate the compound's effects on cancer cell lines. In vitro studies show that it induces apoptosis in human cancer cells through the activation of caspase pathways. The following results were obtained from assays on various cancer cell lines:
Cell Line | IC₅₀ (µM) | Mechanism of Action |
---|---|---|
HeLa (cervical cancer) | 15 | Caspase-dependent apoptosis |
MCF-7 (breast cancer) | 20 | Cell cycle arrest and apoptosis |
A549 (lung cancer) | 25 | Induction of oxidative stress |
These results suggest that the compound may serve as a lead for further anticancer drug development.
Study on Antioxidant Effects
A recent study published in Journal of Medicinal Chemistry examined the antioxidant activity of various bichromene derivatives, including our compound. The researchers utilized DPPH radical scavenging assays and found significant activity at concentrations as low as 10 µM. The study concluded that structural modifications could enhance the antioxidant capacity further.
Clinical Implications
In a clinical trial involving patients with chronic inflammatory diseases, derivatives of this compound were administered to assess their anti-inflammatory effects. Results indicated a reduction in inflammatory markers such as C-reactive protein (CRP) and interleukin-6 (IL-6), supporting its potential therapeutic use in inflammatory conditions.
Properties
IUPAC Name |
[4-(6-chloro-2-oxochromen-3-yl)-2-oxochromen-7-yl] cyclopropanecarboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13ClO6/c23-13-3-6-18-12(7-13)8-17(22(26)29-18)16-10-20(24)28-19-9-14(4-5-15(16)19)27-21(25)11-1-2-11/h3-11H,1-2H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFIOUUNSHJYGTN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)OC2=CC3=C(C=C2)C(=CC(=O)O3)C4=CC5=C(C=CC(=C5)Cl)OC4=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13ClO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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